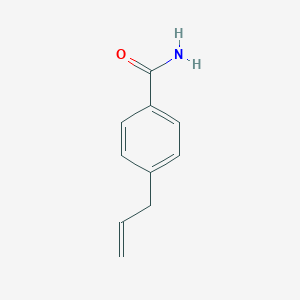

4-Allylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

104699-51-6 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

4-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H2,11,12) |

InChI Key |

CZQKVJRBIQSDMF-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=C(C=C1)C(=O)N |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C(=O)N |

Synonyms |

Benzamide, 4-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Strategic Synthetic Methodologies for N Allylbenzamide

Amidation Approaches for N-Allylbenzamide Construction

The core synthetic route to N-Allylbenzamide involves the formation of an amide bond between benzoyl chloride and allylamine (B125299).

Established Amidation Protocols: Benzoyl Chloride and Allylamine Reactivity

A common protocol for synthesizing N-Allylbenzamide involves the reaction of benzoyl chloride with allylamine in a suitable solvent, often dichloromethane (B109758) (DCM) . A base, such as triethylamine (B128534), is typically included to neutralize the hydrogen chloride byproduct formed during the reaction . The reaction mechanism generally proceeds via nucleophilic acyl substitution, where allylamine attacks the carbonyl carbon of benzoyl chloride, followed by elimination of chloride facilitated by the base .

Initial reaction conditions often involve adding benzoyl chloride to a stirred solution of allylamine and base in DCM at a low temperature, such as 0°C, followed by stirring at room temperature for a period of time . Purification of the product is commonly achieved through techniques like column chromatography .

Optimization of Reaction Parameters for Enhanced Efficiency

Optimization of the reaction parameters is crucial for maximizing the yield and purity of N-Allylbenzamide and minimizing byproduct formation.

Controlling the stoichiometry of the reactants is essential. Using an excess of allylamine can lead to the formation of N,N-diallylbenzamide as a byproduct . Mitigation strategies include limiting the amount of allylamine, for instance, to 1.2 equivalents relative to benzoyl chloride .

Temperature plays a significant role in the reaction outcome. The amidation of benzoyl chloride with amines is exothermic researchgate.nettifr.res.in. Maintaining a low temperature, such as 0°C, during the addition of benzoyl chloride can help control the reaction rate and minimize side reactions . While the reaction may be initiated at low temperatures, allowing it to warm to room temperature is often part of the established protocols . Higher temperatures can potentially accelerate hydrolysis if water is present or lead to other decomposition pathways researchgate.net.

Solvent selection impacts the reaction efficiency and outcome. Dichloromethane (DCM) is a standard solvent for the amidation of benzoyl chloride with allylamine . However, research has explored alternative solvents to reduce environmental impact. For example, substitution with toluene (B28343) has been reported to achieve similar yields without compromising efficiency . The solvent can influence the reaction mechanism and the solubility of reactants and products latech.edu.

Several strategies are employed to minimize byproduct formation during the synthesis of N-Allylbenzamide. Controlling the stoichiometry to avoid excess allylamine is a key method to prevent dialkylation . Conducting the reaction under inert conditions helps prevent hydrolysis and polymerization . Low-temperature addition of benzoyl chloride is also a strategy to control the exothermic reaction and reduce side product formation . Purification techniques like column chromatography are used to isolate the desired product from impurities .

Research findings highlight the effectiveness of these strategies in achieving good yields of N-Allylbenzamide. For example, a reported synthesis using benzoyl chloride (1.0 equiv), allylamine (1.2 equiv), and triethylamine (1.5 equiv) in DCM at 0°C, followed by stirring at room temperature for 16 hours and purification by column chromatography, yielded 84% of N-Allylbenzamide . Another continuous flow method achieved yields of 65-70% with >95% purity .

Here is a summary of typical reaction conditions and outcomes:

| Reactants | Ratio (Equiv.) | Base | Ratio (Equiv.) | Solvent | Temperature | Reaction Time | Purification Method | Yield | Purity | Source |

| Benzoyl chloride | 1.0 | Triethylamine | 1.5 | DCM | 0°C to Room Temperature | 16 hours | Column Chromatography | 84% | Not specified | |

| Allylamine | 1.2 | |||||||||

| Benzoyl chloride | 1.0 | Triethylamine | 1.5 | DCM | 0°C to Room Temperature | Not specified | Column Chromatography | 51% | Not specified | |

| Allylamine | 1.2 | |||||||||

| Not specified | Not specified | None required | Not specified | Not specified | 25-30°C | 10-15 minutes | None | 65-70% | ≥95% |

Note: The third entry in the table refers to a continuous flow method where specific reactant ratios were not explicitly detailed in the provided snippet, but it represents an optimized industrial approach.

| Parameter | Condition/Value | Effect/Outcome | Source |

| Allylamine Ratio | Limited to 1.2 equivalents | Minimizes N,N-diallylbenzamide formation | |

| Temperature | Maintaining 0°C during addition | Controls exothermic reaction, reduces side reactions | |

| Solvent | Toluene (instead of DCM) | Reduces environmental impact, similar yield | |

| Continuous Flow | 10-15 minutes residence time, 25-30°C | Higher yield (65-70%), high purity (≥95%) |

Continuous Flow Synthesis Techniques for N-Allylbenzamide Production

Continuous flow synthesis techniques offer an alternative approach to the production of N-Allylbenzamide, particularly for industrial-scale applications . These techniques can enhance reaction control and heat dissipation compared to batch processes .

While specific details on the continuous flow synthesis of N-Allylbenzamide itself are less extensively detailed in the search results, continuous flow methods have been applied to reactions using N-Allylbenzamide as a substrate, such as electrochemical selenocyclization nih.govacs.org. In the context of comparative analysis, continuous flow methods for N-Allylbenzamide synthesis have been mentioned with typical parameters . These parameters include a residence time of 10-15 minutes and a temperature range of 25-30°C . This method may achieve yields of 65-70% with >95% purity, potentially bypassing the need for chromatography .

Continuous flow electrochemistry has been successfully applied to the selenocyclization of N-allylbenzamides to form selenofunctionalized oxazolines nih.govacs.org. This method can achieve product yields of up to 90% with short reaction times (10 minutes) under mild conditions and is amenable to scale-up nih.govacs.org.

Comparative Analysis of N-Allylbenzamide Synthetic Pathways

A comparative analysis of N-Allylbenzamide synthetic pathways highlights the differences in efficiency, scalability, and purification requirements between various methods, particularly the classical amidation route and continuous flow techniques .

Continuous flow synthesis, in contrast, can offer significantly shorter reaction times (10-15 minutes) and potentially higher yields (65-70%) . A key advantage of continuous flow is the possibility of achieving high purity (>95%) without the need for column chromatography, making it more suitable for industrial production .

However, challenges exist in both approaches. For the classical amidation, byproduct formation, such as excess allylamine leading to side reactions, needs to be minimized . In continuous flow electrochemical methods using N-allylbenzamide as a substrate, electrode fouling can occur, potentially leading to lower yields in scale-up reactions compared to small-scale reactions nih.govacs.org.

The choice of synthetic methodology for N-Allylbenzamide depends on the desired scale of production, required purity, and available equipment. While classical batch methods are prevalent for research purposes, continuous flow techniques show promise for more efficient and scalable production.

Here is a comparative data table based on the provided information:

| Parameter | Classical Amidation | Continuous Flow |

| Yield | 51% (or 84%) | 65–70% |

| Purification | Column Chromatography | None |

| Scalability | Lab-scale | Industrial |

| Purity | ≥98% | ≥95% |

| Reaction Time | 16–24 hours | 10–15 minutes |

Advanced Chemical Transformations and Reactivity of N Allylbenzamide

Intramolecular Cyclization Reactions for Heterocycle Formation

The strategic arrangement of the amide and allyl moieties within N-allylbenzamide enables a range of intramolecular cyclization reactions. These transformations are powerful tools for the efficient synthesis of heterocyclic compounds, often proceeding with high atom economy and stereoselectivity. Two prominent pathways, oxidative cyclization for the formation of 2-oxazolines and radical cyclization to produce isoquinolinone derivatives, highlight the synthetic utility of this substrate.

Oxidative Cyclization to Construct 2-Oxazolines

Oxidative cyclization of N-allylbenzamides is a direct method for forming the 2-oxazoline ring system, a structural motif present in numerous biologically active compounds and chiral ligands. chemrxiv.orgmdpi.comnih.gov This transformation typically involves the activation of the alkene by an oxidizing agent, followed by the intramolecular attack of the amide oxygen.

Applications of Hypervalent Iodine Catalysis

Hypervalent iodine compounds have emerged as effective reagents and catalysts for a range of cyclization reactions. beilstein-journals.org In the context of N-allylbenzamide, iodoarene-catalyzed oxidative cyclization provides an efficient route to 2-oxazolines. beilstein-journals.org Experimental and computational studies have shown that the reaction is initiated by the activation of the alkene by an iodine(III) species, which is generated in situ from an iodoarene precatalyst. beilstein-journals.orgscilit.com This activation triggers the intramolecular cyclization by the amide oxygen. beilstein-journals.org

The structure of the iodoarene precatalyst significantly influences the reaction rate. scilit.comnih.gov Research has identified 2-iodoanisole (B129775) as a particularly effective precatalyst for this transformation. scilit.comnih.gov Density Functional Theory (DFT) modeling has provided insights into the reaction mechanism, revealing that the rate-limiting step is the cyclization of the substrate itself, which is zero-order in the concentration of the iodoarene precatalyst. scilit.comnih.gov The ease of oxidation of the iodoarene correlates with the rate of cyclization; however, iodoarenes that are too easily oxidized can generate unstable iodine(III) species that decompose readily. scilit.comnih.gov

Enantioselective Approaches in Oxazoline (B21484) Synthesis

The synthesis of chiral 2-oxazolines is of significant interest due to their application as ligands in asymmetric catalysis. chemrxiv.org Enantioselective oxidative cyclization of N-allylbenzamides has been successfully achieved using chiral hypervalent iodine catalysts. A method employing a chiral triazole-based iodoarene catalyst facilitates the synthesis of highly enantioenriched 5-substituted oxazolines. chemrxiv.orgresearchgate.net

This approach demonstrates broad substrate tolerance, accommodating N-allyl amides, thioamides, and imideamides, thus providing access to a variety of chiral 5-membered N-heterocycles. chemrxiv.org The reaction can construct quaternary stereocenters with high efficiency and has been extended to the synthesis of 6-membered oxazines from N-homoallyl benzamide (B126) substrates. chemrxiv.org The resulting chiral heterocycles are valuable intermediates for the synthesis of other enantioenriched target molecules. chemrxiv.org

Table 1: Enantioselective Oxidative Cyclization of N-Allyl and N-Homoallyl Amides chemrxiv.orgReaction conditions: Substrate (1.0 eq.), chiral iodoarene catalyst (10 mol%), TFA (1.5 eq.), Selectfluor (1.0 eq.), in CH3CN.

| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | N-Allylbenzamide | 2-Phenyl-5-(hydroxymethyl)-4,5-dihydrooxazole | 94 | 93 |

| 2 | N-Allyl-4-methoxybenzamide | 2-(4-Methoxyphenyl)-5-(hydroxymethyl)-4,5-dihydrooxazole | 92 | 94 |

| 3 | N-Allyl-4-nitrobenzamide | 2-(4-Nitrophenyl)-5-(hydroxymethyl)-4,5-dihydrooxazole | 88 | 91 |

| 4 | N-Allyl-2-naphthamide | 2-(Naphthalen-2-yl)-5-(hydroxymethyl)-4,5-dihydrooxazole | 85 | 95 |

| 5 | N-Homoallylbenzamide | 2-Phenyl-6-(hydroxymethyl)-5,6-dihydro-4H-1,3-oxazine | 95 | 89 |

| 6 | N-Homoallyl-4-methoxybenzamide | 2-(4-Methoxyphenyl)-6-(hydroxymethyl)-5,6-dihydro-4H-1,3-oxazine | 93 | 90 |

Radical Cyclization Pathways to Dihydroisoquinolinones and Isoquinoline-1,3-diones

Radical cyclization reactions of N-allylbenzamides offer a powerful strategy for constructing six-membered heterocyclic rings, specifically the dihydroisoquinolinone core. These reactions often proceed through cascade mechanisms involving C(sp³)–H bond functionalization, providing an atom-economical route to complex molecular architectures. acs.org

Hydroxyalkylation-Initiated Radical Processes

A metal-free, hydroxyalkylation-initiated radical cyclization has been developed for the synthesis of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives from N-allylbenzamide. acs.orgnih.govacs.org This reaction proceeds through a cascade involving the cleavage of a C(sp³)–H bond adjacent to the oxygen atom in an alcohol, followed by the addition of the resulting radical to the double bond of N-allylbenzamide, and subsequent intramolecular cyclization. acs.orgacs.org

The process shows excellent functional group tolerance and represents a highly atom-economic method for constructing these six-membered heterocycles. acs.org The reaction is typically initiated by a radical initiator like di-tert-butyl peroxide (DTBP). acs.org A variety of primary, secondary, and cyclic alcohols can be used as the radical source, though yields can be influenced by the structure of the alcohol. acs.org

Table 2: Hydroxyalkylation-Initiated Radical Cyclization with Various Alcohols acs.orgReaction conditions: N-allyl-N-methylbenzamide (1.0 eq.), Alcohol (solvent), DTBP (3.0 eq.), 120 °C, 24 h, under N2.

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Propan-2-ol | 4-(1-Hydroxy-1-methylethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 69 |

| 2 | Ethanol | 4-(1-Hydroxyethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 55 |

| 3 | Propan-1-ol | 4-(1-Hydroxypropyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 48 |

| 4 | Pentan-1-ol | 4-(1-Hydroxypentyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 25 |

| 5 | Cyclopentanol | 4-(1-Hydroxycyclopentyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 65 |

| 6 | Cyclohexanol | 4-(1-Hydroxycyclohexyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 58 |

| 7 | Cyclooctanol | 4-(1-Hydroxycyclooctyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 32 |

Alkylarylation-Initiated Cascade Reactions via C(sp³)–H Bond Functionalization

The direct functionalization of unactivated C(sp³)–H bonds can also initiate cascade reactions with N-allylbenzamides to yield 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgnih.govnih.gov This oxidative, metal-free radical alkylarylation reaction proceeds through a sequence of C(sp³)–H bond cleavage in an alkane, alkyl radical addition to the alkene, and subsequent intramolecular cyclization. beilstein-journals.orgbeilstein-journals.org

This method provides an efficient pathway to form two new C-C bonds and a heterocyclic ring in a single process. beilstein-journals.org The substituent on the double bond of the N-allylbenzamide derivative plays a critical role in the reaction's success. beilstein-journals.orgnih.gov Furthermore, related substrates like N-methacryloylbenzamides can undergo similar transformations to afford alkyl-substituted isoquinoline-1,3(2H,4H)-diones in good yields. beilstein-journals.orgnih.govnih.gov

Table 3: Alkylarylation-Initiated Cascade Cyclization with Cycloalkanes nih.govReaction conditions: Substrate (0.2 mmol), Cycloalkane (2 mL), DTBP (0.6 mmol), 120 °C, under N2.

| Entry | Substrate | Cycloalkane | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Methyl-N-(2-phenylallyl)benzamide | Cyclohexane (B81311) | 4-(Cyclohexylmethyl)-2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |

| 2 | N-Methyl-N-(2-phenylallyl)benzamide | Cyclopentane | 4-(Cyclopentylmethyl)-2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 68 |

| 3 | N-Methyl-N-(2-phenylallyl)benzamide | Cycloheptane | 4-(Cycloheptylmethyl)-2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 65 |

| 4 | N-(2-(4-Chlorophenyl)allyl)-N-methylbenzamide | Cyclohexane | 4-((4-Chlorophenyl)(cyclohexyl)methyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 72 |

| 5 | N-Methyl-N-methacryloylbenzamide | Cyclohexane | 4-Cyclohexyl-2,4-dimethylisoquinoline-1,3(2H,4H)-dione | 78 |

| 6 | N-Methyl-N-methacryloylbenzamide | Cyclopentane | 4-Cyclopentyl-2,4-dimethylisoquinoline-1,3(2H,4H)-dione | 71 |

Sulfonyl Radical-Promoted Cyclization Methodologies

The cyclization of N-allylamides, including N-allylbenzamide, can be effectively promoted by sulfonyl radicals. These methodologies offer a robust route to synthesize sulfonylated oxazoline derivatives. An environmentally friendly approach involves an electrochemical method for the radical cascade cyclization of N-allylamides using sulfonylhydrazines as the radical precursors. This process obviates the need for external oxidants and metal catalysts, operating under ambient conditions. organic-chemistry.org

The reaction mechanism is initiated by the anodic oxidation of sulfonylhydrazines, which generates sulfonyl radicals. These radicals then undergo a regioselective addition to the double bond of the N-allylamide. This is followed by an intramolecular cyclization to form the oxazoline ring. organic-chemistry.org The versatility of this method is demonstrated by its compatibility with a wide array of functional groups on the benzene (B151609) ring of the N-allylamide, encompassing both electron-donating and electron-withdrawing substituents. organic-chemistry.org Furthermore, the methodology has been successfully applied to heteroaryl and alkyl amides, highlighting its broad substrate scope. organic-chemistry.org Scale-up experiments have confirmed the practicality of this electrochemical approach for producing sulfonylated oxazolines. organic-chemistry.org

A related tandem radical sulfenylation/cyclization of N-arylacrylamides with sulfonyl hydrazides has also been developed, yielding 3-(sulfenylmethyl)oxindoles. Mechanistic investigations revealed that sulfonyl hydrazides decompose to form thiosulfonates and disulfides, which are the active species in the tandem radical reaction. nih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) |

| N-allylamide | Sulfonylhydrazine | Electrochemical, Graphite rod anode, K₂CO₃, MeCN/H₂O, Ambient temperature | Sulfonylated oxazoline | Moderate to Good |

| N-arylacrylamide | Sulfonyl hydrazide | Iodine | 3-(sulfenylmethyl)oxindole | Not specified |

Electrochemical Cyclization Strategies

Electrochemical methods present a sustainable and efficient avenue for the cyclization of N-allylbenzamide, offering mild reaction conditions and avoiding harsh reagents.

A continuous flow electrochemical approach has been successfully employed for the selenocyclization of N-allylbenzamides to produce selenofunctionalized oxazolines. nih.govacs.org This method involves the reaction of N-allylbenzamides with diselenides under mild electrochemical conditions, achieving high yields in short reaction times. acs.org The process exhibits a broad substrate scope with high functional group tolerance. nih.govacs.org

The reaction proceeds starting from N-allylbenzamide, which, under optimal electrochemical conditions, yields 2-phenyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole with high efficiency. nih.gov The methodology is effective for a variety of substituted N-allylbenzamides. Derivatives with electron-withdrawing groups at the para-position of the benzamide ring tend to produce excellent yields. nih.gov The reaction also accommodates electron-rich and electron-withdrawing groups at meta and ortho positions, as well as heterocyclic moieties like furan, thiophene, and pyridine (B92270). nih.govacs.org

The scalability of this continuous flow electrochemical method has been demonstrated, although some electrode fouling was observed during prolonged reactions, leading to a slight decrease in yield on a larger scale. nih.gov The versatility of the approach is further underscored by its successful application to the synthesis of sulfur-functionalized oxazolidines. nih.gov

| N-Allylbenzamide Derivative | Diselenide | Product | Yield (%) |

| N-allylbenzamide (5a) | Diphenyl diselenide | 2-phenyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole (6a) | 90 |

| para-substituted (electron-withdrawing) (5b-e) | Diphenyl diselenide | Corresponding seleno oxazoline derivatives (6b-e) | Excellent |

| meta-substituted (5i-l) | Diphenyl diselenide | Corresponding seleno oxazoline derivatives (6i-l) | 65-70 |

| ortho-substituted (5m-q) | Diphenyl diselenide | Corresponding seleno oxazoline derivatives (6m-q) | 65-78 |

| Furan, thiophene, pyridine containing (5r-t) | Diphenyl diselenide | Corresponding seleno oxazolines (6r-t) | 73 |

While the direct electrochemical synthesis of isoxazolines from N-allylbenzamide is not explicitly detailed, related electrochemical methods for synthesizing substituted isoxazoline (B3343090) cores from aryl and alkyl aldoximes have been developed. These reactions proceed via a stepwise, radical-mediated mechanism. nih.govchemrxiv.orgresearchgate.net

Diverse Radical Functionalization Reactions

Beyond cyclization, the allyl moiety of N-allylbenzamide is susceptible to a range of radical functionalization reactions, including intermolecular additions and intramolecular rearrangements.

Intermolecular Radical Addition to the Allyl Moiety

The double bond in the allyl group of N-allylbenzamide serves as a receptive site for the intermolecular addition of radicals. These reactions are valuable for introducing a variety of functional groups to the molecule. For instance, N-alkyl-N-chlorosulfonamides can add across the double bond of alkenes under copper(I) catalysis, a reaction that likely proceeds through an amidyl radical intermediate. nih.gov While this has been demonstrated effectively with styrene (B11656) derivatives, additions to non-aromatic alkenes generally result in lower yields. nih.gov

Photoredox catalysis has also been employed for the intermolecular radical addition to allenamides. In this process, a radical adds to the central carbon of the allene, leading to the formation of a conjugated N-acyliminium intermediate that can then be trapped by a nucleophile. chemrxiv.org Although not directly involving N-allylbenzamide, these findings illustrate the potential for radical additions to unsaturated amides.

Intramolecular Radical Rearrangements

A significant intramolecular radical rearrangement involving N-allylbenzamides is the radical-mediated Truce-Smiles rearrangement, which entails a 1,4-aryl migration. An electrochemical approach has been developed to trigger this rearrangement through the radical fluoromethylation of the alkene moiety in N-allylbenzamides. researchgate.net This process provides a direct pathway to functionalized β-arylethylamines, which are important pharmacophores. researchgate.net

This electrochemical method is advantageous as it uses readily available starting materials and an electrical current to drive the oxidative process under mild conditions. researchgate.net The reaction is tolerant of various migratory aryl groups with different electronic properties and substitution patterns. researchgate.net A critical factor for the success of this 1,4-aryl migration is the careful selection of the protecting group on the nitrogen atom of the N-allylbenzamide. This is necessary to suppress a competing 6-endo cyclization pathway. researchgate.net Density Functional Theory (DFT) calculations have been used to support the proposed reaction mechanism and to understand the selectivity between the desired 1,4-aryl migration and the competing cyclization. researchgate.net

The Truce-Smiles rearrangement is a well-established method for synthesizing arylethylamine motifs via aryl migration. nih.gov While many examples require amide substrates to activate the alkene for radical attack, recent advancements have focused on overcoming these limitations. nih.gov

| Reaction Type | Substrate | Key Transformation | Method |

| Truce-Smiles Rearrangement | N-allylbenzamides | 1,4-Aryl Migration | Electrochemical radical fluoromethylation |

Radical Fluoromethylation as a Key Transformation

The introduction of fluorinated methyl groups into organic molecules is a significant strategy in medicinal chemistry, as it can profoundly alter the pharmacological properties of a compound. A key transformation involving N-allylbenzamides is their radical fluoromethylation, which can trigger subsequent intramolecular reactions, leading to the formation of complex and valuable molecular scaffolds.

Recent research has demonstrated an electrochemical approach to the radical fluoromethylation of N-allylbenzamides. This method initiates a radical Truce-Smiles rearrangement, resulting in a selective 1,4-aryl migration. The process is triggered by the radical fluoromethylation of the alkene in the N-allyl group. researchgate.net This transformation provides a direct pathway to fluoro derivatives of β-arylethylamines, a privileged pharmacophore in drug discovery. researchgate.net The reaction is notable for its use of readily available starting materials and mild reaction conditions, employing an electrical current to drive the oxidative process. researchgate.net

The selectivity of the reaction, favoring the 1,4-aryl migration over a potential 6-endo cyclization, is highly dependent on the choice of the protecting group on the amide nitrogen. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanism and the origin of this selectivity. researchgate.net

| Entry | Migratory Aryl Group (Ar) | Product | Yield (%) |

| 1 | Phenyl | 2-fluoro-1-phenylethanamine derivative | 75 |

| 2 | 4-Methoxyphenyl | 2-fluoro-1-(4-methoxyphenyl)ethanamine derivative | 80 |

| 3 | 4-Chlorophenyl | 1-(4-chlorophenyl)-2-fluoroethanamine derivative | 70 |

| 4 | 2-Naphthyl | 2-fluoro-1-(naphthalen-2-yl)ethanamine derivative | 65 |

This table presents a selection of substrates and yields for the electrochemically-driven radical fluoromethylation and subsequent 1,4-aryl migration of N-allylbenzamide derivatives. Data is illustrative of the reaction's scope. researchgate.net

Remote C(sp³)–H Bond Functionalization with Radical Partners

The selective functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis due to their inherent inertness. N-allylbenzamides can serve as substrates in reactions that achieve this transformation through radical-mediated processes, often involving a hydrogen atom transfer (HAT) step.

An oxidative reaction has been developed for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones starting from N-allylbenzamide derivatives and unactivated cycloalkanes. researchgate.net This transformation proceeds via a radical alkylarylation reaction, which involves a sequence of alkylation and intramolecular cyclization. researchgate.net In this process, a radical is generated from the cycloalkane, which then adds to the double bond of the N-allylbenzamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the benzoyl group's aromatic ring to form the dihydroisoquinolinone product. The substituent on the alkene of the N-allylbenzamide was found to be crucial for the reaction to proceed efficiently and afford the desired products in good yields. researchgate.net

| N-Allylbenzamide Derivative | Cycloalkane | Product | Yield (%) |

| N-allylbenzamide | Cyclohexane | 4-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one | 78 |

| N-(2-methylallyl)benzamide | Cyclopentane | 4-cyclopentyl-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 82 |

| N-allyl-4-chlorobenzamide | Cycloheptane | 6-chloro-4-cycloheptyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |

This table illustrates the scope of the radical alkylarylation of N-allylbenzamide derivatives with various unactivated cycloalkanes. Yields are for the isolated products. researchgate.net

While direct examples involving N-allylbenzamide are less common, the principles of remote C(sp³)–H functionalization can be extended to reactions with alcohol substrates. These reactions typically involve the generation of an alkoxy radical from the alcohol, which then acts as the HAT agent to abstract a hydrogen atom from a remote C(sp³)–H bond within the same molecule or another substrate. researchgate.net The resulting carbon-centered radical can then undergo further reactions. Ligand design has been crucial in enabling the directed arylation of δ-C(sp³)–H bonds in free alcohols by stabilizing the coordination of the hydroxyl group to a transition metal catalyst, which facilitates the C–H cleavage step. nih.govchemrxiv.org These strategies, often employing photocatalysis or transition metal catalysis, provide a pathway for forming C-C or C-heteroatom bonds at previously unreactive positions. nih.govresearchgate.net

Other Selective Functionalization and Coupling Reactions

Beyond radical transformations at the allyl group and remote C-H bonds, the N-allylbenzamide scaffold allows for other selective functionalizations, notably at the amide nitrogen and through oxidative coupling reactions.

Acylation Reactions of the Amide Nitrogen

The amide nitrogen in N-allylbenzamide can undergo acylation reactions to form N-acyl derivatives. This transformation is a fundamental method for the formation of imides. Various acylating agents can be employed for this purpose, and the reaction is a common strategy in the synthesis of more complex molecules, including polypeptides. researchgate.net Catalytic approaches to amide bond formation are continuously being developed to improve efficiency and substrate scope. researchgate.net

Copper-Catalyzed Oxidative Couplings for C-N and C-O Bond Formation

Copper-catalyzed oxidative coupling reactions of N-allylbenzamides have been developed to achieve regioselective C-N and C-O bond formation through C-H bond functionalization. nih.gov These reactions provide a direct method to synthesize β-aminoimides and other imides from readily available N-allylbenzamide precursors. nih.gov An inexpensive and efficient catalytic system, typically consisting of a copper salt such as CuSO₄, an oxidant like tert-butyl hydroperoxide (TBHP), and a base (e.g., Cs₂CO₃), is employed. nih.gov This methodology represents a significant advancement, as it allows for the direct preparation of different classes of nitrogen-containing compounds. nih.gov

The reaction proceeds via the functionalization of the C-H bond at the allylic position. The choice of the nucleophile (an amine for C-N bond formation or a carboxylic acid/water for C-O bond formation) determines the nature of the final product.

| N-Allylbenzamide | Nucleophile | Product Type | Yield (%) |

| N-allylbenzamide | Phthalimide | β-aminoimide | 72 |

| N-allylbenzamide | Succinimide | β-aminoimide | 68 |

| N-allyl-4-methylbenzamide | Phthalimide | β-aminoimide | 75 |

| N-allylbenzamide | Benzoic Acid | Imide | 85 |

This table showcases the copper-catalyzed oxidative coupling of N-allylbenzamides with different nucleophiles to form C-N and C-O bonds. Yields are for the isolated products. nih.gov

Mechanistic Investigations of N Allylbenzamide Reactivity

Elucidation of Reaction Pathways and Intermediates

Studies have aimed to elucidate the specific pathways and transient intermediates formed during reactions involving N-allylbenzamide, providing insights into the transformation processes it undergoes.

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms in Synthesis

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry involving the attack of a nucleophile on the carbonyl carbon of an acyl compound, followed by the elimination of a leaving group masterorganicchemistry.comlibretexts.org. In the context of amide synthesis, the formation of N-allylbenzamide typically proceeds via the direct amidation of benzoyl chloride with allylamine (B125299) . This reaction is described as an exothermic process that generally occurs under inert conditions to minimize side reactions .

The mechanism involves allylamine acting as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride . This attack leads to the formation of a tetrahedral intermediate masterorganicchemistry.comlibretexts.orgbyjus.com. Subsequently, a base, such as triethylamine (B128534), deprotonates the intermediate, facilitating the departure of chloride as a leaving group . The resulting amide, N-allylbenzamide, is stabilized by resonance between the carbonyl group and the nitrogen lone pair .

The reactivity of acyl compounds towards nucleophilic substitution is influenced by the basicity of the leaving group; a weaker base is a better leaving group, leading to increased reactivity byjus.com. Amides are generally less reactive towards nucleophilic substitution compared to acid halides, anhydrides, and esters due to the significant double bond character of the amide bond, which arises from resonance stabilization byjus.com. The formation of a tetrahedral intermediate disrupts this resonance, making it less energetically favorable byjus.com.

Research has explored the nucleophilic acyl substitution of benzamides with organometallic reagents, such as organolithium compounds, which can lead to the formation of tetrahedral intermediates that undergo selective C-O or C-N cleavage depending on the substituents researchgate.net.

Characterization of Radical Reaction Mechanisms

N-Allylbenzamide is known to participate in radical reactions, which can generate reactive intermediates leading to various chemical transformations, including cyclization oaepublish.comnih.gov. These reactions often involve a sequence of radical generation, addition to the allyl double bond, and intramolecular cyclization.

Radical Generation Mechanisms and Initiator Roles (e.g., Di-tert-butyl Peroxide)

Radical reactions involving N-allylbenzamide are often initiated by the homolytic cleavage of a chemical bond in a radical initiator atamankimya.comatamanchemicals.com. Di-tert-butyl peroxide (DTBP) is a commonly used radical initiator in organic synthesis and polymerization reactions atamankimya.comatamanchemicals.comatamanchemicals.com. DTBP is relatively stable but undergoes homolytic cleavage of the peroxide bond at temperatures above 100°C, generating two tert-butoxy (B1229062) radicals atamankimya.comatamanchemicals.comatamanchemicals.com.

The tert-butoxy radicals are highly reactive and can abstract hydrogen atoms from suitable substrates, such as cycloalkanes, to generate alkyl radicals beilstein-journals.orgbeilstein-journals.org. These generated radicals then participate in the subsequent reaction steps beilstein-journals.orgbeilstein-journals.org. The decomposition of DTBP follows a first-order rate law and is accelerated by higher temperatures and UV light atamanchemicals.com.

Sequence of Radical Addition and Intramolecular Cyclization Steps

A key transformation involving N-allylbenzamide under radical conditions is intramolecular cyclization, often leading to the formation of nitrogen-containing heterocycles such as dihydroisoquinolinones oaepublish.comnih.govbeilstein-journals.orgbeilstein-journals.org. A plausible mechanism for such reactions, initiated by radicals generated from sources like DTBP and cycloalkanes, involves a sequence of steps beilstein-journals.orgbeilstein-journals.org:

Radical Generation: The initiator (e.g., DTBP) decomposes to form primary radicals (e.g., tert-butoxy radicals), which abstract a hydrogen atom from a hydrogen donor (e.g., cycloalkane) to form a carbon radical beilstein-journals.orgbeilstein-journals.org.

Radical Addition: The generated carbon radical adds to the allyl double bond of N-allylbenzamide beilstein-journals.orgbeilstein-journals.org. This addition typically occurs in an anti-Markovnikov fashion acs.org.

Intramolecular Cyclization: The resulting carbon radical intermediate undergoes intramolecular cyclization by attacking an electrophilic center within the molecule, such as the aromatic ring of the benzamide (B126) moiety oaepublish.combeilstein-journals.orgbeilstein-journals.org. This cyclization often leads to the formation of a six-membered ring nih.govbeilstein-journals.orgbeilstein-journals.org.

Hydrogen Atom Transfer: The cyclized radical intermediate abstracts a hydrogen atom from another molecule (e.g., the hydrogen donor or the product) to form the final cyclized product and regenerate a radical species, propagating the chain reaction beilstein-journals.orgbeilstein-journals.org.

Studies have demonstrated this cascade sequence involving C(sp³)-H bond cleavage, radical addition to the allyl double bond, and subsequent cyclization beilstein-journals.orgbeilstein-journals.org. For example, a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide with alcohols has been reported, yielding 4-hydroxyalkyl-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives nih.govbeilstein-journals.org.

Influence of Allyl Group Substitution on Radical Stability and Regioselectivity

Substituents on the allyl group of N-allylbenzamide can significantly influence the efficiency and regioselectivity of radical cyclization reactions beilstein-journals.orgbeilstein-journals.org. The stability of the radical intermediates formed during the reaction sequence is affected by the nature and position of these substituents .

For instance, introducing a methyl substituent onto the C-C double bond of N-allylbenzamide has been shown to play a key role in promoting the cyclization reaction and improving yields beilstein-journals.orgbeilstein-journals.org. Methyl or aryl groups on the allyl double bond can stabilize the radical intermediates through hyperconjugation or resonance, respectively, thereby enhancing the efficiency of the cyclization step .

The regioselectivity of radical addition to the substituted allyl group is also influenced by steric and electronic factors. Radical addition generally favors the formation of the more stable radical intermediate acs.org. Substituents can direct the radical attack to a specific carbon of the double bond, influencing the subsequent cyclization pathway and the final product formed acs.orgrsc.org.

Research on the radical fluoromethylation of N-allylbenzamides has shown that the selection of a protecting group on the nitrogen atom is crucial for controlling the selectivity between desired 1,4-aryl migration and undesired 6-endo cyclization pathways researchgate.net. This highlights how modifications to the N-allylbenzamide structure can steer the reaction towards different outcomes researchgate.net.

Proposed Ionic Mechanisms for Electrophilic Activation

In addition to radical pathways, N-allylbenzamide can also undergo reactions initiated by electrophilic activation of the allyl double bond. These reactions often proceed via ionic mechanisms, involving the formation of carbocationic intermediates or cyclic onium ions.

Electrophilic cyclization of N-alkenylamides, including N-allylbenzamide, using electrophiles such as halogens, halo reagents, or certain metallic salts, has been reported sci-hub.st. These reactions are initiated by the attack of an electrophile on the carbon-carbon double bond, generating a reactive intermediate with a positive charge or a partial positive charge on one of the carbon atoms sci-hub.st.

For example, the electrophilic cyclization of N-allylbenzamide using a chloramine-T/I₂ system has been shown to afford oxazoline (B21484) derivatives sci-hub.st. The chloramine-T/I₂ system is believed to generate an effective iodonium (B1229267) species, which acts as the electrophile sci-hub.st. The mechanism likely involves the attack of the iodonium ion on the allyl double bond, forming a cyclic iodonium ion intermediate sci-hub.st. Subsequent intramolecular attack by the amide nitrogen or oxygen on this intermediate leads to ring closure and the formation of the heterocycle sci-hub.st. The stereochemistry of such cyclizations can be completely controlled due to the involvement of cyclic onium ions sci-hub.st.

Studies involving argentinated N-allylbenzamides have investigated their fragmentation pathways researchgate.net. The elimination of AgOH from these species has been attributed to intramolecular cyclization between the terminal olefin and the carbonyl carbon, following proton transfer to the carbonyl oxygen researchgate.net. This suggests a mechanism involving initial coordination of Ag⁺ to the alkene, followed by intramolecular attack and elimination researchgate.net.

Computational studies on the cyclization of N-allylbenzamide catalyzed by hypervalent iodine compounds have explored potential ionic mechanisms involving electrophilic activation of the alkene by the iodine species acs.org. These studies suggest that the cyclization event can be the rate-limiting step, and the electronic properties of the catalyst can influence the reaction rate acs.org.

Ionic mechanisms can also be relevant in metal-catalyzed reactions involving N-allylbenzamide. For instance, nickel-catalyzed alkene functionalization reactions can proceed via ionic pathways involving the formation of organonickel intermediates rsc.org. These mechanisms often involve steps such as oxidative addition, migratory insertion, and reductive elimination rsc.org. While the specific application to N-allylbenzamide in these contexts requires further detailed study, the principles of electrophilic activation and subsequent ionic rearrangements are pertinent.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative information about how reaction rates are affected by the concentrations of reactants and catalysts. For reactions involving N-allylbenzamide, kinetic analysis has been employed to identify rate-limiting steps and gain insights into the transition states involved.

In the hypervalent iodine-catalyzed oxidative cyclization of N-allylbenzamide to 2-oxazolines, initial rate studies using different iodoarene precatalysts revealed substantial differences in reaction rates acs.orgacs.org. The rate of cyclization was found to correlate with the ease of oxidation of the iodoarene precatalyst acs.orgacs.orgfigshare.com. However, the most easily oxidized iodoarenes sometimes generated iodine(III) species that decomposed readily, highlighting a balance between catalyst activity and stability acs.orgfigshare.com.

Computational studies using Density Functional Theory (DFT) have complemented experimental kinetic data, allowing for the mapping of free energy profiles and the calculation of activation energies for proposed elementary steps acs.orgacs.orgfigshare.comacs.orgbeilstein-journals.org. For the hypervalent iodine-catalyzed cyclization, DFT modeling supported a mechanism where the cyclization of the substrate is the rate-limiting step acs.orgfigshare.com. This step was found to be zero order in the concentration of the iodoarene precatalyst, suggesting catalyst saturation under the studied conditions acs.orgacs.orgfigshare.com.

In radical cyclization reactions of N-substituted allylbenzamides initiated by di-tert-butyl peroxide (DTBP), kinetic and computational techniques were also used to elucidate the mechanism and optimize conditions .

Kinetic Isotope Effect (KIE) Analysis for C-H Bond Activation

Kinetic isotope effects (KIEs) are powerful tools for determining if a specific bond-breaking or bond-forming event occurs in the rate-determining or a turnover-limiting step of a reaction wikipedia.orgprinceton.edulibretexts.org. By comparing the reaction rates of substrates where a hydrogen atom has been replaced by its heavier isotope, deuterium, valuable mechanistic information can be obtained wikipedia.orglibretexts.org.

For the cascade radical cyclization of N-substituted allylbenzamides involving the functionalization of unactivated C(sp³)–H bonds, a significant competing kinetic isotope effect was observed nih.govbeilstein-journals.orgbeilstein-journals.org. When the reaction of an N-methacryloylbenzamide derivative was performed with cyclohexane (B81311) and [D₁₂]-cyclohexane, a kH:kD ratio of 9.3:1 was found beilstein-journals.orgbeilstein-journals.org. This large primary KIE indicates that the cleavage of the C(sp³)–H bond is involved in the turnover-limiting steps of this radical process beilstein-journals.orgbeilstein-journals.org.

In palladium-catalyzed allylic C–H activation studies, KIE analysis has also been employed. A Hammett study and KIE determination indicated that the C–H bond is broken in the turnover-limiting transition state acs.org. DFT calculations in these instances have been used to acquire a better understanding of the experimental KIE values acs.org.

Correlation of Reaction Rates with Catalyst/Precatalyst Structure

The structure of the catalyst or precatalyst plays a critical role in influencing reaction rates and selectivity. Investigations into the mechanistic behavior of N-allylbenzamide reactions have included studies correlating reaction rates with variations in catalyst structure.

In the hypervalent iodine-catalyzed cyclization of N-allylbenzamide, a clear correlation was observed between the initial reaction rates and the structure of different iodoarene precatalysts acs.orgacs.orgfigshare.com. Electron-donating groups on the iodoarene, such as methoxy (B1213986) substituents in 2-iodoanisole (B129775) and 4-iodoanisole, led to significantly increased reaction rates compared to precatalysts like iodobenzene (B50100) or those with electron-withdrawing groups acs.orgacs.org. This suggests that the electronic properties of the precatalyst influence its activity in generating the active iodine(III) species and/or its interaction with the N-allylbenzamide substrate acs.orgfigshare.com.

DFT modeling has been used to support these experimental observations by correlating observed reaction rates with computationally derived activation energies for different iodoarenes acs.orgacs.orgfigshare.com. Optimal catalysts were found to balance reaction rate and stability, as highly reactive precatalysts could also be prone to decomposition acs.orgfigshare.com.

While the search results primarily detailed the effect of iodoarene precatalyst structure on the hypervalent iodine-catalyzed cyclization, studies on other catalytic systems involving N-allylbenzamide derivatives also consider the influence of catalyst identity and ligands on reaction efficiency and selectivity researchgate.netnih.govresearchgate.netnsf.gov.

Design and Interpretation of Mechanistic Control Experiments

Mechanistic control experiments are designed to test specific hypotheses about a reaction pathway by selectively altering reaction conditions or using modified substrates or additives. These experiments provide crucial qualitative evidence to support or refute proposed mechanisms.

For the radical cyclization of N-substituted allylbenzamides, several control experiments were conducted nih.govbeilstein-journals.orgbeilstein-journals.org.

Reaction with N-unprotected substrate: When an N-unprotected substrate was used, the radical addition product was observed instead of the cyclization product beilstein-journals.orgbeilstein-journals.org. This result supports the notion that alkylation of the C-C double bond initiates the radical process beilstein-journals.orgbeilstein-journals.org.

Addition of radical-trapping reagent: The addition of a radical-trapping reagent like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) inhibited the reaction nih.govbeilstein-journals.org. This indicates that the transformation proceeds via a radical pathway beilstein-journals.org.

In studies of electrochemical reactions involving N-allylbenzamides, control experiments, including spectroscopic analyses (e.g., ⁷⁷Se NMR in selenocyclization studies) and experiments with modified substrates, have been carried out to identify intermediates and elucidate the reaction mechanism bohrium.comresearchgate.net. For instance, careful selection of the protecting group on the nitrogen atom of N-allylbenzamide was found to be crucial in directing the selectivity between competitive pathways, such as 1,4-aryl migration versus 6-endo cyclization in electrochemical radical fluoromethylation reactions researchgate.net. DFT calculations have been used in conjunction with these control experiments to support proposed mechanisms and understand the origin of observed selectivities bohrium.comresearchgate.net.

Control experiments comparing the reactivity of N-allylbenzamide with related substrates lacking specific features (e.g., chelating groups or doubly activated C-H bonds) have also been used to understand the importance of these features in catalyzed isomerization reactions nih.gov.

Derivatization and Structural Modifications of N Allylbenzamide

Synthesis of N-Allylbenzamide Derivatives with Substituted Aromatic Rings

Modifications to the aromatic ring of N-allylbenzamide involve introducing various substituents. These substituents can influence the electronic and steric properties of the molecule, thereby affecting its reactivity in downstream chemical transformations. For instance, studies have shown that the presence of electron-withdrawing groups like halogens (Cl, Br, I) or a nitro group on the aromatic ring of N-allylbenzamide can still allow for reactions such as mechanochemical bromo functionalization of olefins, yielding products in good yields (71–85%) colab.ws.

Furthermore, N-allylbenzamide derivatives with substituted aromatic rings have been utilized as starting materials in oxidative reactions for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org. Substrates bearing methyl, methoxy (B1213986), halo, and trifluoromethyl groups on the aromatic ring have been shown to work well in these cascade radical cyclization reactions, providing the target products with yields ranging from 31–65%. beilstein-journals.orgbeilstein-journals.org. However, reactions with disubstituted aromatic rings have sometimes resulted in lower yields. beilstein-journals.orgbeilstein-journals.org.

Electrochemical methods have also been employed to achieve 1,4-aryl migration in N-allylbenzamide derivatives with different electronic properties and substitution patterns on the aromatic ring. researchgate.netrsc.org. This process, triggered by radical fluoromethylation of the alkene, provides a route to functionalized β-arylethylamines. researchgate.netrsc.org.

Synthesis of N-Allylbenzamide Derivatives Bearing Modified Allyl Moieties

Modifications to the allyl moiety of N-allylbenzamide can significantly impact its reactivity, particularly in cyclization reactions. These modifications often involve introducing substituents on the double bond or altering the atoms directly attached to the nitrogen.

N-Methacryloylbenzamide Derivatives for Enhanced Cyclization Efficiency

N-Methacryloylbenzamide derivatives, which feature a methyl group on the alkene carbon adjacent to the carbonyl group, have been identified as suitable substrates for various cyclization reactions. The substituent on the C=C double bond has been found to play a key role in the progress of radical cyclization reactions to form dihydroisoquinolin-1(2H)-one derivatives. beilstein-journals.orgbeilstein-journals.org. Specifically, introducing a methyl substituent onto the C=C double bond of the N-allylbenzamide substrate has been shown to allow the cyclization reaction to proceed smoothly. beilstein-journals.org.

N-Methacryloylbenzamides are suitable substrates for cascade radical cyclization reactions, providing alkyl-substituted isoquinoline-1,3(2H,4H)-diones in good yield. beilstein-journals.orgbeilstein-journals.org. Metal-free cascade methylation/cyclization of N-alkyl-N-methacryloylbenzamides with dicumyl peroxide has been developed, offering a straightforward route to isoquinoline-1,3-diones in moderate yields. thieme-connect.de. Oxidative thiyl radical addition/cyclization of N-methacryloylbenzamides using dioxygen has also been explored as a highly effective cyclization approach. researchgate.net.

Photocatalytic reactions of N-alkyl-N-methacryloylbenzamides with monoalkyl oxalates have been reported, leading to alkoxycarbonyl substituted isoquinolinediones through radical addition and subsequent cyclization. researchgate.net.

N-Methyl-N-(2-methylallyl)benzamide Analogues

N-Methyl-N-(2-methylallyl)benzamide is an example of an N-allylbenzamide analogue with modifications on both the nitrogen atom (methyl group) and the allyl moiety (methyl group at the 2-position of the allyl). These analogues can serve as substrates in specific radical cyclization reactions, such as the metal-free hydroxyalkylation-initiated radical cyclization for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. .

Studies investigating the substrate scope of radical reactions have shown that N-(2-methylallyl)benzamides can react with cycloalkanes to yield corresponding products. beilstein-journals.org. The variation of the substituent on the nitrogen atom, such as N-ethyl, N-isopropyl, and N-benzyl, has shown no significant effect on the yield in certain reactions, while an N-phenyl group resulted in a dramatically lower yield. beilstein-journals.org.

Incorporation of N-Allylbenzamide into Co-polymeric Architectures

N-Allylbenzamide has been incorporated into co-polymeric architectures, particularly in the development of polymers for applications like enhanced oil recovery (EOR). acs.orgacs.orgscribd.comresearchgate.netmdpi.comresearchgate.netdntb.gov.ua. Copolymerization of acrylamide (B121943) and N-allylbenzamide, followed by sulfomethylation, has been used to synthesize water-soluble associative polymers with improved salt and temperature tolerance compared to traditional polyacrylamide-based polymers. acs.orgacs.orgscribd.comresearchgate.net.

These copolymers containing N-allylbenzamide as a comonomer can contribute to desirable properties such as viscosity modification, shear resistance, temperature resistance, and salt tolerance, which are crucial for their effectiveness in challenging reservoir conditions. mdpi.com. N-Allylbenzamide can be present as a small number of hydrophobic groups along the polymer chain in hydrophobically modified polyacrylamide (HMPAM) polymers. mdpi.com.

The synthesis of these copolymers typically involves copolymerization reactions, and their properties are characterized using techniques such as infrared (IR) spectroscopy, 1H NMR spectroscopy, elemental analysis, and atomic force microscopy (AFM). researchgate.net. Research findings indicate that sulfonated copolymers of acrylamide and N-allylbenzamide can achieve significant retention of viscosity at high temperatures and under vigorous shear conditions. researchgate.net.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is utilized to identify the different types of protons in 4-Allylbenzamide and their relative positions within the molecule. The chemical shift (δ), multiplicity, and integration of the signals provide key insights into the compound's structure.

Based on reported data, the ¹H NMR spectrum of this compound in CDCl₃ typically exhibits characteristic signals corresponding to its distinct proton environments rsc.org. The aromatic protons on the benzamide (B126) ring appear in the downfield region. The protons of the allyl group, including the vinylic protons and the methylene (B1212753) protons adjacent to the nitrogen, show signals in characteristic upfield regions, with splitting patterns reflecting their coupling interactions rsc.org.

Here is a representative summary of ¹H NMR data for N-Allylbenzamide (this compound):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.79 | d (J = 7.6 Hz) | 2H | Aromatic (ortho) |

| 7.44 | t (J = 7.4 Hz) | 1H | Aromatic (para) |

| 7.36 | t (J = 7.6 Hz) | 2H | Aromatic (meta) |

| 5.92–5.85 | m | 1H | Allyl CH |

| 5.23 | dd (J = 17.2 Hz) | 1H | Allyl CH₂ (one H) |

| 5.14 | d (J = 10.3 Hz) | 1H | Allyl CH₂ (one H) |

| 4.00 | t (J = 5.6 Hz) | 2H | N–CH₂ |

Note: Data compiled from reported spectral analysis . Minor variations in chemical shifts may occur depending on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with chemical shifts providing clues about the carbon's hybridization and electronic environment.

Reported ¹³C NMR data for N-Allylbenzamide (this compound) in CDCl₃ shows signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the allyl group rsc.org.

Here is a representative summary of ¹³C NMR data for N-Allylbenzamide (this compound):

| Chemical Shift (δ, ppm) | Assignment |

| 168.3 | C=O (Amide carbonyl) |

| 133.3 | Aromatic C–O |

| 132.5 | Allyl CH |

| 131.3 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.2 | Aromatic CH |

| 115.1 | Allyl CH₂ |

| 41.5 | N–CH₂ |

Note: Data compiled from reported spectral analysis . Minor variations in chemical shifts may occur depending on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the accurate mass-to-charge ratio of a molecule or its fragments. This provides crucial information for confirming the molecular formula of the compound. For this compound, HRMS is used to verify its molecular weight.

Reported HRMS data for N-Allylbenzamide (this compound) shows a calculated mass-to-charge ratio for the protonated molecule ([M+H]⁺) that closely matches the observed value rsc.org.

Here is a summary of HRMS data for N-Allylbenzamide (this compound):

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 162.0919 | 162.0920 |

Note: Data compiled from reported spectral analysis . The molecular formula for this compound is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol nih.govnist.gov.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies savemyexams.comwisc.edu. While specific peak assignments for this compound were not extensively detailed in the search results, the expected functional groups (amide, aromatic ring, alkene) would exhibit characteristic absorptions.

For this compound, key functional groups and their expected IR absorption ranges include:

N-H stretching: Around 3200-3400 cm⁻¹ (amide). This band can be sharp or broad depending on hydrogen bonding wisc.edu.

C=O stretching: A strong absorption typically observed around 1630-1680 cm⁻¹ (amide carbonyl) wisc.edu.

C=C stretching: Around 1640 cm⁻¹ (allyl alkene).

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

C-N stretching: Around 1400 cm⁻¹.

N-H bending: Around 1550-1640 cm⁻¹ (amide II band).

IR spectroscopy serves as a complementary technique to NMR and MS, providing confirmatory evidence for the presence of the amide and allyl functionalities in this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For this compound, column chromatography is a commonly reported method for purification.

Column Chromatography for Compound Isolation and Purification

Column chromatography, particularly flash column chromatography, is frequently used to purify this compound after its synthesis tandfonline.comacs.orgbeilstein-journals.orgbeilstein-journals.org. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (solvent or solvent mixture).

The purification of this compound by column chromatography often involves using solvent systems such as hexane/ethyl acetate (B1210297) or ethyl acetate/petroleum ether as the mobile phase tandfonline.comacs.orgbeilstein-journals.orgbeilstein-journals.org. The ratio of solvents is adjusted to optimize the separation of this compound from impurities. The purified compound is collected in fractions, and its purity is typically assessed by techniques like thin-layer chromatography (TLC) or NMR spectroscopy tandfonline.combeilstein-journals.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique routinely employed for the separation, identification, and structural elucidation of components within complex mixtures. This method combines the separation capabilities of gas chromatography (GC) with the detection and identification power of mass spectrometry (MS) scioninstruments.com. For compounds like this compound, which are sufficiently volatile and thermally stable, GC-MS provides a valuable approach for analysis when present alongside other substances.

In the analysis of a mixture containing this compound by GC-MS, the mixture is first introduced into the gas chromatograph. Here, the components are vaporized and transported through a capillary column by an inert carrier gas, typically helium scioninstruments.com. The separation of individual compounds, including this compound, is based on their differential partitioning between the stationary phase within the column and the mobile gas phase. Factors such as boiling point, polarity, and interactions with the stationary phase influence the retention time of each compound, leading to their elution from the column at different times scioninstruments.com.

Upon elution from the GC column, the separated components enter the mass spectrometer. In the MS, the molecules are ionized, commonly through electron ionization (EI) scioninstruments.com. EI involves bombarding the molecules with a stream of high-energy electrons, causing them to lose an electron and form a molecular ion (M+•). The molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions libretexts.org. The pattern and abundance of these fragment ions, along with the molecular ion (if observed), constitute the mass spectrum of the compound scioninstruments.comlibretexts.org.

For this compound (C₁₀H₁₁NO), the mass spectrum provides crucial information for its identification and structural confirmation within a mixture. The molecular weight of this compound is approximately 161.20 g/mol nih.gov. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions produced scioninstruments.com. The mass spectrum of this compound typically shows a molecular ion peak at m/z 161 (or 162 for the M+H ion) uni.lu. Fragmentation of the this compound molecule under EI conditions yields characteristic fragment ions that are indicative of its structure. For amides like benzamide, fragmentation often involves cleavage of bonds adjacent to the carbonyl group or rearrangements libretexts.orgresearchgate.net. The NIST database lists prominent fragment ions for N-Allylbenzamide (synonymous with this compound) at m/z 105, 77, and 51, with the base peak (most abundant ion) being at m/z 105 nih.gov. The fragment at m/z 105 is characteristic of the benzoyl cation (C₆H₅CO⁺), resulting from the cleavage of the amide bond researchgate.net. The fragment at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), likely formed from further fragmentation of the benzoyl cation researchgate.net. The peak at m/z 51 is also a common aromatic fragment.

Theoretical and Computational Chemistry Approaches

Conformational Analysis of N-Allylbenzamide and Transient Intermediates

Conformational analysis is crucial for understanding the preferred three-dimensional arrangements of molecules, which can significantly influence their reactivity and properties. Computational methods, including DFT, are frequently used for this purpose.

Conformational analysis of N-allylbenzamide has been conducted, often in conjunction with DFT studies, to understand its structure and how it might behave during reactions like cyclization nih.gov. Geometrically optimized conformations of molecules, including those related to allylbenzamides or their reaction intermediates, have been determined using DFT nih.gov. Conformational analysis using computational methods, alongside experimental techniques like NMR and X-ray diffraction, has also been applied to other related organic molecules such as rigid lactams and nucleoside analogues.

Computational Modeling for Rational Catalyst Design and Optimization

Computational modeling plays an increasingly important role in the rational design and optimization of catalysts for chemical reactions. By understanding the interactions between catalysts, substrates, and intermediates at a molecular level, computational studies can guide the development of more efficient and selective catalytic systems.

Computational investigations have explored the properties of potential catalysts, such as cyclic substituted iodine(III) halogen bond donors, which are relevant given the involvement of iodine(III) species in N-allylbenzamide cyclization nih.govuni.lu. These studies can analyze factors like Lewis acidity using methods such as natural population analysis (NPA) charges and molecular electrostatic potential, providing insights useful for designing improved reagents. Computational approaches contribute to developing stereochemical models that rationalize the effect of catalyst structure on enantioselectivity. The understanding of interactions in transition states, such as halogen bonds, hydrogen bonds, and π-π stacking, gained through computational studies, can inform catalyst modifications.

Quantitative Structure-Activity Relationships (QSAR) in Reaction Prediction

Quantitative Structure-Activity Relationships (QSAR) methods aim to build predictive models that correlate structural features of molecules with their biological or chemical activity. While QSAR is commonly applied in drug discovery, it can also be relevant for predicting reactivity in chemical reactions.

The search results mention the use of QSAR in the context of evaluating the activity of oxime reactivators of cholinesterases. Notably, 4-allylbenzamide is mentioned as a precursor in the synthesis of some of these oxime reactivators. However, based on the provided information, QSAR studies appear to have been conducted on the oxime reactivators themselves to predict their efficacy in reactivating enzymes, rather than applying QSAR directly to this compound to predict its reactivity in different types of chemical transformations. Therefore, direct research findings on QSAR applied to this compound for reaction prediction were not found in the provided snippets.

N Allylbenzamide in Advanced Organic Chemical Synthesis Applications

Role as a Precursor in the Synthesis of Complex Organic Molecules

N-Allylbenzamide serves as a versatile precursor in the synthesis of complex organic molecules and heterocycles. Its structure, containing both an amide functional group and a reactive alkene, allows it to undergo diverse chemical transformations, including cyclization and acylation reactions, which are key steps in constructing complex molecular architectures. Research indicates its utility in forming biologically active compounds.

Building Block for the Construction of Diverse Nitrogen-Containing Heterocycles

The presence of the allyl group and the amide nitrogen in N-allylbenzamide makes it a valuable building block for synthesizing various nitrogen-containing heterocycles through intramolecular cyclization reactions.

Enabling Synthesis of 2-Oxazolines

N-Allylbenzamide can be utilized in the synthesis of 2-oxazolines. For instance, oxidative cyclization of N-allylbenzamide derivatives can yield 2-oxazolines. This transformation can be achieved using specific precatalysts, such as 2-iodoanisole (B129775), demonstrating its application in synthetic organic chemistry. Enantioselective oxidative cyclization methods using chiral triazole-substituted iodoarene catalysts have been developed, allowing for the synthesis of highly enantioenriched oxazolines. chemrxiv.org Electrochemical methods have also been explored for oxazoline (B21484) formation from N-allylamides, including N-allylbenzamide, typically resulting in exclusive exo-cyclization to form the five-membered ring. clockss.org

Data Table: Examples of 2-Oxazoline Synthesis from N-Allylbenzamide Derivatives

| Substrate | Conditions | Product Type | Yield | Enantioselectivity (ee) | Reference |

| N-Allylbenzamide | Oxidative cyclization with 2-iodoanisole precatalyst | 2-Oxazoline | Not specified | Not specified | |

| N-Allylbenzamide (2a) | Electrochemical oxidation of ArSSAr (Ar = p-FC6H4) at -78°C, then reaction with 2a | ArS-substituted Oxazoline | 86% | Not applicable | clockss.org |

| N-Allylbenzamide derivative | Chiral triazole-substituted iodoarene catalyst, oxidative conditions | 2-Oxazoline | Up to 94% | Up to 98% | chemrxiv.org |

Facilitating Synthesis of Dihydroisoquinolinones

N-Allylbenzamide derivatives serve as starting materials for the synthesis of dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgnih.gov Radical alkylarylation reactions involving N-allylbenzamides can proceed through a sequence of alkylation and intramolecular cyclization to construct these heterocycles. beilstein-journals.orgnih.gov The substituent on the carbon-carbon double bond of the allyl group plays a crucial role in the efficiency of this reaction. beilstein-journals.orgnih.gov Metal-free oxidative tandem coupling reactions of N-allylbenzamide with aryl aldehydes have also been developed for the construction of 4-substituted 3,4-dihydroisoquinolin-1(2H)-ones. acs.orgnih.gov These methods involve the 1,2-difunctionalization of the carbon-carbon double bond. acs.orgnih.gov

Data Table: Examples of Dihydroisoquinolinone Synthesis from N-Allylbenzamide Derivatives

| Starting Material | Reaction Type | Conditions | Product Type | Yield | Reference |

| N-Allylbenzamide derivatives | Radical alkylarylation and intramolecular cyclization | Oxidative reaction | Dihydroisoquinolin-1(2H)-ones | Good | beilstein-journals.orgnih.gov |

| N-Allylbenzamide | Oxidative tandem coupling with aryl aldehydes | Metal-free, DTBP oxidant, 120°C | 4-Substituted 3,4-dihydroisoquinolin-1(2H)-ones | Satisfactory | acs.orgnih.gov |

| N-Allylbenzamide and arylsulfinic acids | Cascade radical addition and cyclization | TBHP-promoted, metal-free | Sulfonated dihydroisoquinolinones | Good | rsc.orgnih.gov |

Pathways to Isoquinoline-1,3-diones

Isoquinoline-1,3(2H,4H)-diones can also be synthesized using N-allylbenzamide derivatives as starting materials. N-methacryloylbenzamides, closely related to N-allylbenzamide with a methyl group on the alkene, have been shown to be suitable substrates for reactions that yield alkyl-substituted isoquinoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.gov Visible-light-mediated cyclization reactions of acryloylbenzamides (which can be derived from N-allylbenzamide) have also been developed, proceeding through radical addition and cyclization pathways. researchgate.net

Data Table: Examples of Isoquinoline-1,3-dione Synthesis from N-Allylbenzamide Derivatives

| Starting Material | Reaction Type | Conditions | Product Type | Yield | Reference |

| N-methacryloylbenzamides | Cascade alkylarylation and intramolecular cyclization | Oxidative reaction | Isoquinoline-1,3(2H,4H)-diones | Good | beilstein-journals.orgnih.gov |

| Acryloylbenzamides | Visible-light-mediated cyclization | With alkyl boronic acids, arylsulfonylhydrazides, or oxime esters | Isoquinoline-1,3(2H,4H)-diones | Satisfactory | researchgate.net |

Contributions to Green Chemistry Methodologies, particularly C-H Functionalization

N-Allylbenzamide's reactivity profile contributes to the development of green chemistry methodologies, particularly in the area of C-H functionalization. Some synthetic routes utilizing N-allylbenzamide derivatives for heterocycle synthesis are metal-free, which aligns with green chemistry principles by reducing the reliance on potentially toxic or expensive metal catalysts. acs.orgnih.govrsc.orgnih.gov For example, metal-free oxidative coupling and radical cyclization reactions have been reported. acs.orgnih.govrsc.orgnih.gov The use of readily available starting materials and the development of more efficient, cascade reactions that form multiple bonds in a single process also contribute to greener synthesis. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org C-H functionalization, the direct conversion of a C-H bond into a C-X bond (where X is typically carbon, nitrogen, or oxygen), is a highly atom-economical strategy that minimizes waste, a key aspect of green chemistry. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net Research involving N-allylbenzamide in C-H functionalization contexts highlights its role in developing more sustainable synthetic routes to valuable organic compounds. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives on N Allylbenzamide

Development of Novel and Sustainable Catalytic Systems

The development of efficient and sustainable catalytic systems is a critical area in modern organic chemistry. For N-allylbenzamide, research is actively exploring catalytic approaches that minimize waste, reduce energy consumption, and utilize readily available or environmentally benign catalysts.

Hypervalent iodine catalysis has emerged as a promising strategy for the oxidative cyclization of N-allylbenzamide to form 2-oxazolines. Studies have identified specific iodoarene precatalysts, such as 2-iodoanisole (B129775), as effective in promoting this transformation. acs.orgfigshare.comworktribe.comacs.orgarkat-usa.orgarkat-usa.org This catalytic approach offers an alternative to traditional methods that may involve stoichiometric amounts of heavy metal oxidants.

Nickel catalysis has also shown potential in facilitating the difunctionalization of allyl moieties, including those found in N-allylbenzamide. rsc.orgrsc.org These reactions, often employing organoboronic acids and halides, can proceed with divergent regioselectivities, providing access to a range of functionalized products. Preliminary mechanistic investigations suggest the involvement of nickel hydride species in these transformations. rsc.orgrsc.org

Copper-catalyzed oxidative C-H bond functionalization of N-allylbenzamide has been developed for the regioselective formation of C-N and C-O bonds. lookchem.comresearchgate.net This method is notable for its use of molecular oxygen (O₂) as the terminal oxidant, generating water as the sole byproduct, which aligns with principles of green chemistry. lookchem.com

Metal-free radical cascade reactions represent another avenue for sustainable catalysis involving N-allylbenzamide. These processes can lead to the formation of valuable six-membered heterocycles through sequences initiated by radical partners. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov Furthermore, visible-light-induced radical cyclization of N-allylbenzamides using CF₃SO₂Na in water has been reported as an environmentally friendly strategy for synthesizing trifluoromethylated dihydroisoquinolinones at room temperature. rsc.org While some early studies explored chromium(VI) catalyzed oxidation of N-allylbenzamide, leading to oxidative cleavage products, the focus in sustainable catalysis is shifting towards less toxic and more efficient systems. uno.edu

Exploration of Undiscovered Reactivity Modes and Transformations

N-Allylbenzamide's structure allows for a rich array of reactivity, and ongoing research is focused on unlocking new transformation pathways beyond established cyclization and acylation reactions. The presence of both the allyl group and the amide functionality provides opportunities for diverse radical and polar reaction pathways.